molecular formula C19H25N8O11P B1604924 Cytidylyl-3',5'-adenosine CAS No. 2382-66-3

Cytidylyl-3',5'-adenosine

Cat. No. B1604924
CAS RN: 2382-66-3
M. Wt: 572.4 g/mol
InChI Key: ZLVJWOGZEAIPAO-UHFFFAOYSA-N
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Description

Cytidylyl-3’,5’-adenosine is a vital molecule in RNA metabolism and plays an indispensable role in regulating gene expression . It is used as a research instrument for studying diverse biological processes, such as transcription and translation . Some studies suggest that a deficiency of this molecule may underpin multiple diseases, like neurological disorders and cancer .


Synthesis Analysis

The synthesis of Cytidylyl-3’,5’-adenosine has been reported in the literature . For instance, Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-adenosine 5’-phosphite (piCpCpA) was synthesized and characterized by the UV spectrum and enzymatic hydrolysis data .


Molecular Structure Analysis

The molecular structure of Cytidylyl-3’,5’-adenosine has been studied using X-ray crystallography . The molecule forms a base-paired parallel-chain dimer with an intercalated proflavine, possessing a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites .


Chemical Reactions Analysis

While specific chemical reactions involving Cytidylyl-3’,5’-adenosine are not detailed in the search results, it’s known that the molecule plays a crucial role in RNA metabolism .


Physical And Chemical Properties Analysis

Cytidylyl-3’,5’-adenosine has a molecular formula of C19H25N8O11P and a molecular weight of 572.40 g/mol . It has a boiling point of 993.2±75.0 °C at 760 mmHg and a density of 2.2±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Ribosomal Substrate Applications

Cytidylyl-3',5'-adenosine has been involved in the synthesis of specific nucleotide sequences. For example, Zhang et al. (2002) synthesized a trinucleotide, cytidylyl(3'→5'phosphoryl)cytidylyl(3'→5'phosphoryl)-3'-deoxy-3'-(L-phenylalanyl) amido adenosine, as a ribosomal substrate using phosphoramidite chemistry. This compound showed high activity for the peptidyl transferase reaction in the ribosome (Zhang, L. Zhang, Sun, & Cui, 2002).

Enzymatic and Biochemical Studies

Göttle et al. (2010) reported on the cytidylyl cyclase activity of Bacillus anthracis and Bordetella pertussis toxins. They observed that these toxins, besides their known adenylyl cyclase activity, also possess cytidylyl cyclase activity. This finding suggests that cyclic cytidine 3',5'-monophosphate (cCMP) and cyclic uridine 3',5'-monophosphate (cUMP) may contribute to the actions of these toxins (Göttle, Dove, Kees, Schlossmann, Geduhn, König, Shen, Tang, Kaever, & Seifert, 2010).

Crystallographic Studies

Krishnan, Seshadri, and Viswamitra (1991) performed X-ray crystallographic studies on Cytidylyl-2',5'-Adenosine (C2'p5'A) to explore conformational differences between various classes of nucleic acids. Their research provided insights into the conformational flexibility and stereochemistry of nucleic acids and polynucleotides (Krishnan, Seshadri, & Viswamitra, 1991).

Electrochemical and Spectroscopic Studies

Temerk and Valenta (1986) studied the adsorption and association of Cytidylyl-3',5'-adenosine at charged interfaces. Their voltammetric studies provided insights into the interactions of nucleotides at the molecular level (Temerk & Valenta, 1986).

Intercalation Studies

Westhof and Sundaralingam (1980) explored the interaction of cytidylyl-3',5'-adenosine with intercalators like proflavine. Their study on the crystal structure of this complex provided insights into the mechanisms of nucleic acid-drug interactions and mutagenesis [(Westhof & Sundaralingam, 1980)](https://consensus.app/papers/xraystructure-cytidylyl35adenosineproflavine-complex-westhof/fffb1f78cb8b5968b7df858d0e508229/?utm_source=chatgpt).

properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVJWOGZEAIPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N8O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidylyl-3',5'-adenosine

CAS RN

2382-66-3
Record name Cytidylyl-3',5'-adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cytidylyl(3'→5')adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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